molecular formula C16H20F3N5O B14925320 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14925320
M. Wt: 355.36 g/mol
InChI Key: OGHOHLMXWYZPOS-UHFFFAOYSA-N
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Description

N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound featuring a pyrazole and pyrimidine ring system. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their functionalization and coupling. Common synthetic routes may involve:

    Formation of Pyrazole Ring: Starting from 1-ethyl-5-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Formation of Pyrimidine Ring: The pyrimidine ring is synthesized using condensation reactions involving amidines and β-dicarbonyl compounds.

    Functionalization: Introduction of the trifluoromethyl group is achieved through radical trifluoromethylation reactions.

    Coupling: The final step involves coupling the pyrazole and pyrimidine rings with tetrahydro-2-furanylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrimidine derivatives, and substituted trifluoromethyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H20F3N5O

Molecular Weight

355.36 g/mol

IUPAC Name

4-(1-ethyl-5-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H20F3N5O/c1-3-24-10(2)12(9-21-24)13-7-14(16(17,18)19)23-15(22-13)20-8-11-5-4-6-25-11/h7,9,11H,3-6,8H2,1-2H3,(H,20,22,23)

InChI Key

OGHOHLMXWYZPOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)NCC3CCCO3)C(F)(F)F)C

Origin of Product

United States

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